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Foundational

An In-depth Technical Guide to (2-(Pyrazin-2-yl)phenyl)carboxylic Acid as a Versatile Ligand in Coordination Chemistry

This guide provides a comprehensive overview of the chemical properties of (2-(Pyrazin-2-yl)phenyl)carboxylic acid, a bifunctional organic ligand, and its applications in coordination chemistry. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of (2-(Pyrazin-2-yl)phenyl)carboxylic acid, a bifunctional organic ligand, and its applications in coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this molecule in the design of novel metal-based complexes with tailored functionalities.

Introduction: The Strategic Design of a Bidentate Ligand

(2-(Pyrazin-2-yl)phenyl)carboxylic acid, with the chemical formula C₁₁H₈N₂O₂, is a thoughtfully designed molecule that combines a pyrazine ring and a carboxylic acid group strategically positioned on a phenyl backbone[1]. This arrangement offers a bidentate chelation site through one of the pyrazine nitrogens and the carboxylate oxygen, making it an excellent candidate for forming stable complexes with a wide array of metal ions. The inherent aromaticity and the presence of multiple nitrogen atoms in the pyrazine moiety also open avenues for supramolecular assembly through π-π stacking and hydrogen bonding interactions. The structural rigidity of the phenyl linker ensures a predictable coordination geometry, a critical aspect in the rational design of functional materials and therapeutic agents.

Synthesis and Structural Elucidation

The synthesis of (2-(Pyrazin-2-yl)phenyl)carboxylic acid and its derivatives typically involves multi-step organic reactions. A common synthetic route is the Suzuki cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. For instance, a similar N-heteroaryl compound, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, was synthesized via a Suzuki cross-coupling reaction, highlighting a viable pathway for creating the core phenyl-pyrazine linkage[2].

Exemplary Synthetic Workflow:

A generalized synthetic approach can be envisioned as follows:

G A Starting Materials: - Bromophenyl derivative - Pyrazine boronic acid or ester B Suzuki Cross-Coupling (Pd catalyst, base) A->B C Intermediate: 2-(Pyrazin-2-yl)phenyl derivative B->C D Functional Group Transformation (e.g., hydrolysis of an ester) C->D E Final Product: (2-(Pyrazin-2-yl)phenyl)carboxylic acid D->E

Caption: Generalized synthetic workflow for (2-(Pyrazin-2-yl)phenyl)carboxylic acid.

The structural confirmation of the synthesized ligand is paramount and is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework and confirming the connectivity of the aromatic rings.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, particularly the characteristic C=O stretch of the carboxylic acid and the C=N vibrations of the pyrazine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the molecule.

Coordination Chemistry: A Platform for Diverse Metal Complexes

The true utility of (2-(Pyrazin-2-yl)phenyl)carboxylic acid lies in its ability to act as a versatile ligand for a multitude of metal ions. The coordination typically occurs through the nitrogen of the pyrazine ring and the oxygen of the deprotonated carboxylate group, forming a stable six-membered chelate ring.

Coordination Behavior with Various Metal Ions:

Research on analogous pyrazine-2-carboxylic acid derivatives has demonstrated successful complexation with a range of transition metals, including Cu(II), Co(II), Zn(II), and Cd(II), as well as lanthanides like Eu(III) and Tb(III)[3][4]. The coordination mode can be influenced by the nature of the metal ion, the solvent system, and the presence of counter-ions.

Experimental Protocol for Metal Complex Synthesis:

A typical procedure for the synthesis of a metal complex with (2-(Pyrazin-2-yl)phenyl)carboxylic acid is as follows:

  • Ligand Dissolution: Dissolve a stoichiometric amount of (2-(Pyrazin-2-yl)phenyl)carboxylic acid in a suitable solvent, such as ethanol or methanol. The addition of a weak base (e.g., triethylamine) may be necessary to deprotonate the carboxylic acid.

  • Metal Salt Addition: In a separate vessel, dissolve the corresponding metal salt (e.g., metal chloride or nitrate) in the same or a miscible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation.

  • Isolation and Purification: The resulting metal complex, which may precipitate out of the solution, is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

Characterization of Metal Complexes:

The successful formation of the metal complex is confirmed by:

  • FTIR Spectroscopy: A shift in the C=O stretching frequency of the carboxylate group and the C=N vibrations of the pyrazine ring upon coordination to the metal ion is a key indicator of complex formation[4][5].

  • UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide insights into the ligand-to-metal charge transfer (LMCT) and d-d electronic transitions[3].

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the coordination environment, bond lengths, bond angles, and the overall molecular structure of the complex in the solid state[3].

Physicochemical Properties of the Resulting Complexes

The incorporation of (2-(Pyrazin-2-yl)phenyl)carboxylic acid into metal complexes imparts a range of interesting physicochemical properties, which are summarized below.

PropertyDescriptionSignificance
Luminescence Many complexes exhibit photoluminescence, often in the visible region. The emission properties can be tuned by the choice of the metal ion and modifications to the ligand structure. For instance, pyrazine derivatives have been shown to enhance the luminescence of lanthanide ions like Eu(III) and Tb(III) through efficient energy transfer[3].Applications in OLEDs, sensors, and bio-imaging.
Thermal Stability The rigid aromatic structure of the ligand contributes to the thermal stability of the resulting metal complexes, which is a crucial factor for applications in materials science.Suitability for use in devices that operate at elevated temperatures.
Electrochemical Properties The redox activity of the metal center and the pyrazine moiety can be investigated using techniques like cyclic voltammetry. These properties are important for applications in catalysis and sensing.Potential for use as catalysts in redox reactions or as electrochemical sensors.
Biological Activity Pyrazine derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties[3]. The complexation with metal ions can enhance these activities.Potential for the development of new therapeutic agents.

Potential Applications

The unique combination of properties makes metal complexes of (2-(Pyrazin-2-yl)phenyl)carboxylic acid and its derivatives promising candidates for a variety of applications:

  • Luminescent Materials: The tunable photoluminescence of these complexes makes them attractive for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing and bio-imaging.

  • Catalysis: The presence of a redox-active metal center held in a stable coordination environment suggests potential applications in catalysis, for example, in oxidation or reduction reactions.

  • Drug Development: The demonstrated biological activity of pyrazine-containing compounds, coupled with the potential for enhanced efficacy upon metal complexation, opens avenues for the design of novel metallodrugs with antimicrobial or anticancer properties.

Conclusion

(2-(Pyrazin-2-yl)phenyl)carboxylic acid is a well-designed bidentate ligand that offers a stable and predictable coordination environment for a wide range of metal ions. The resulting metal complexes exhibit a rich variety of physicochemical properties, including tunable luminescence, thermal stability, and biological activity. This makes them highly promising materials for applications in optoelectronics, catalysis, and medicine. Further exploration of the coordination chemistry of this versatile ligand is expected to yield novel functional materials with tailored properties.

References

  • ResearchGate. (2025, October 23). The impact of pyrazine derivatives on the structure and luminescence of Zn(II)/Cd(II) tri-tert-butoxysilanethiolate complexes. A combined spectroscopic and computational study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Retrieved from [Link]

  • ScienceDirect. (2022, March 31). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Retrieved from [Link]

  • Semantic Scholar. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • PubChem. (n.d.). (2-(Pyrazin-2-yl)phenyl)carboxylic acid. Retrieved from [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of pyrazine-based carboxylic acid derivatives

Thermodynamic Stability of Pyrazine-Based Carboxylic Acid Derivatives Executive Summary Pyrazine-based carboxylic acid derivatives, most notably Pyrazine-2-carboxylic acid (Pyrazinoic acid, POA) and its amide congener Py...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of Pyrazine-Based Carboxylic Acid Derivatives

Executive Summary

Pyrazine-based carboxylic acid derivatives, most notably Pyrazine-2-carboxylic acid (Pyrazinoic acid, POA) and its amide congener Pyrazinamide (PZA) , represent a critical scaffold in medicinal chemistry, serving as the cornerstone of first-line antitubercular therapy. Their thermodynamic stability is not merely a physical property but a determinant of bioavailability, shelf-life, and formulation efficacy.

This technical guide provides a rigorous analysis of the thermodynamic profiles of these derivatives. It synthesizes calorimetric data, degradation mechanisms, and solid-state polymorphism to equip researchers with the predictive insights necessary for robust drug development.

Molecular Architecture & Electronic Theory

The thermodynamic behavior of pyrazine derivatives is governed by the electron-deficient nature of the 1,4-diazine ring.

  • Electronic Withdrawal: The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M). This significantly increases the acidity of the carboxylic acid group compared to benzoic acid.

    • pKa of Pyrazine-2-carboxylic acid:2.9 (vs. 4.2 for benzoic acid).

  • Lattice Energy & Hydrogen Bonding: In the solid state, stability is dictated by intermolecular hydrogen bonding. Pyrazinamide, for instance, forms dimers or catemers depending on the polymorph, significantly affecting its enthalpy of formation and dissolution rates.

  • Ortho-Effect in Dicarboxylic Acids: In 2,3-pyrazinedicarboxylic acid, the proximity of two carboxyl groups creates steric strain and electrostatic repulsion, lowering the activation energy for thermal decarboxylation.

Thermodynamic Profiling

The following table summarizes the benchmark thermodynamic parameters for the core derivatives. These values are critical for calculating energy balances in synthesis and formulation.

Table 1: Standard Thermodynamic Parameters (at 298.15 K)

CompoundParameterValueUncertaintyUnit
Pyrazine-2-carboxylic acid Enthalpy of Formation (

, solid)
-327.82± 1.13kJ/mol
Enthalpy of Combustion (

)
-2211.39± 0.92kJ/mol
Melting Point (

)
222 - 225-°C
Acidity (

)
2.9--
Pyrazinamide Enthalpy of Fusion (

)
23.5± 0.5kJ/mol
Transition Enthalpy (

)
~1.6-kJ/mol
Polymorph Stability (RT)

-form
-(Most Stable)

Note: The enthalpy of formation for Pyrazine-2-carboxylic acid indicates a high degree of thermodynamic stability relative to its constituent elements, yet the molecule remains susceptible to thermal degradation at elevated temperatures.

Critical Instability Mechanisms

Understanding the degradation pathways is essential for process safety and stability indicating method (SIM) development.

Thermal Decarboxylation

Pyrazine carboxylic acids are prone to decarboxylation under thermal stress.

  • 2,3-Pyrazinedicarboxylic acid: Exhibits a sharp exotherm at ~191°C , corresponding to the loss of one carboxyl group to form Pyrazine-2-carboxylic acid.

  • Pyrazine-2-carboxylic acid: Undergoes endothermic decomposition/decarboxylation at ~225°C (coinciding with melting), ultimately degrading to pyrazine and volatile char.

Hydrolysis

Pyrazinamide is thermodynamically unstable relative to its acid form in the presence of water, although the reaction is kinetically slow at neutral pH.

  • Mechanism: Nucleophilic attack at the amide carbonyl, releasing ammonia.

  • Catalysis: Accelerated significantly by acid (pH < 2) or base (pH > 10).

Visualization of Degradation Pathways

The following diagram maps the thermal and chemical degradation routes.

DegradationPathways PZA Pyrazinamide (Amide) POA Pyrazine-2- carboxylic acid PZA->POA Hydrolysis (pH < 2 or > 10) NH3 NH3 PZA->NH3 P23DA 2,3-Pyrazine- dicarboxylic acid P23DA->POA Thermal Decarboxylation (~191°C, Exothermic) CO2 CO2 P23DA->CO2 PYR Pyrazine (Base Ring) POA->PYR Thermal Decomposition (>225°C, Endothermic) POA->CO2

Figure 1: Thermal and chemical degradation cascades of pyrazine derivatives.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new pyrazine derivative, the following self-validating workflow is recommended.

Protocol A: Solid-State Thermal Profiling (DSC/TGA)
  • Objective: Determine melting point, polymorph transitions, and decarboxylation onset.

  • Method:

    • TGA: Heat 5-10 mg sample from 30°C to 400°C at 10°C/min under

      
      .
      
      • Validation: Look for mass loss = 44/MW (Decarboxylation) or 17/MW (Deamidation).

    • DSC: Heat sample in hermetically sealed pan (pinhole lid if volatile evolution expected) at 5°C/min.

      • Interpretation: Endotherms = Melting/Phase Transition. Exotherms = Decomposition/Crystallization.

Protocol B: Accelerated Stability Testing (HPLC)
  • Objective: Assess hydrolytic stability.

  • Method:

    • Prepare 1 mg/mL solution in 0.1 N HCl, 0.1 N NaOH, and 3%

      
      .
      
    • Incubate at 60°C for 24 hours.

    • Analyze via Reverse Phase HPLC (C18 column, Phosphate buffer pH 3.0 / Methanol gradient).

    • Pass Criteria: < 0.5% degradation for drug substance candidates.[1]

Workflow Diagram

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Soln Solution Stability Start New Pyrazine Derivative DSC DSC / TGA (Thermal Events) Start->DSC Stress Stress Testing (Acid/Base/Oxidation) Start->Stress XRD PXRD (Polymorph Check) DSC->XRD If Phase Change Decision Thermodynamic Profile Valid? XRD->Decision HPLC HPLC Analysis (Quantify Impurities) Stress->HPLC HPLC->Decision Report Generate Stability Report Decision->Report Yes Redesign Structural Redesign Decision->Redesign No (Unstable)

Figure 2: Decision-matrix workflow for assessing thermodynamic stability.

Polymorphism: The Pyrazinamide Case Study

Pyrazinamide exhibits enantiotropic polymorphism, meaning the stability order changes with temperature.

  • 
    -form:  Thermodynamically stable at room temperature. Preferred for formulation.
    
  • 
    -form:  Becomes stable at high temperatures (>145°C).
    
  • 
    -form:  Metastable.
    
  • Implication: Processing (milling, spray drying) can induce phase transitions (

    
     or 
    
    
    
    ), potentially altering dissolution rates. Periodic DFT calculations have confirmed that while
    
    
    is enthalpically favored, entropy drives the stability of
    
    
    at higher temperatures.

References

  • Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid . Acta Chim. Slov. (2010). Link

  • Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy . Crystal Growth & Design (2010). Link

  • Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts . Indian Academy of Sciences (2002). Link

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study . Crystals (2023). Link

  • Pyrazinoic acid (Compound Summary) . PubChem. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (2-(Pyrazin-2-yl)phenyl)carboxylic Acid in Polar Solvents

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, aque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, aqueous solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy.[1][2] This technical guide provides a comprehensive examination of the solubility profile of (2-(Pyrazin-2-yl)phenyl)carboxylic acid, a heterocyclic carboxylic acid of interest in pharmaceutical research. The intricate interplay between the aromatic pyrazine and phenyl rings, coupled with the ionizable carboxylic acid group, suggests a complex and highly pH-dependent solubility behavior.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the comprehensive characterization of this compound's solubility in polar solvents. We will delve into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to solubility assessment.

Theoretical Framework: The Drivers of Solubility for an Ionizable Heterocyclic Compound

The solubility of (2-(Pyrazin-2-yl)phenyl)carboxylic acid in polar solvents is governed by the principle of "like dissolves like," where polar compounds exhibit greater solubility in polar solvents.[3] The molecule's polarity is primarily dictated by its carboxylic acid functional group and the nitrogen atoms within the pyrazine ring, which are capable of forming hydrogen bonds with polar solvent molecules like water.[4]

The Critical Influence of pH

For a carboxylic acid such as (2-(Pyrazin-2-yl)phenyl)carboxylic acid, pH is arguably the most influential factor in determining its aqueous solubility. The carboxylic acid group (–COOH) is a weak acid and can exist in two states: a neutral, protonated form and a charged, deprotonated (ionized) carboxylate form (–COO⁻).

  • In acidic conditions (low pH): The equilibrium shifts towards the protonated, uncharged form of the molecule. This neutral species is generally less polar and, consequently, exhibits lower aqueous solubility.[5]

  • In basic conditions (high pH): The equilibrium favors the deprotonated, anionic form. The presence of a charge significantly increases the molecule's polarity, leading to stronger ion-dipole interactions with water molecules and thus, a marked increase in solubility.[5]

This relationship underscores the necessity of characterizing solubility across a physiologically relevant pH range (typically 1.2 to 6.8 for oral drug delivery) to predict its behavior in the gastrointestinal tract.[6][7]

Impact of Temperature on Solubility

The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH_soln).

  • Endothermic Dissolution (ΔH_soln > 0): If the dissolution process absorbs heat from the surroundings, an increase in temperature will favor dissolution, leading to higher solubility. This is the most common scenario for solid solutes.[8][9][10]

  • Exothermic Dissolution (ΔH_soln < 0): If the dissolution process releases heat, an increase in temperature will hinder dissolution, resulting in lower solubility.[8][9]

Therefore, solubility assessments are typically conducted at physiologically relevant temperatures, such as 37 °C, to mimic in vivo conditions.[7]

Experimental Determination of Thermodynamic Solubility

To accurately characterize the solubility profile of (2-(Pyrazin-2-yl)phenyl)carboxylic acid, the shake-flask method remains the gold standard for determining thermodynamic (or equilibrium) solubility.[11][12] This method ensures that the solution is in equilibrium with the solid state of the compound, providing a true measure of its maximum solubility under a given set of conditions.[12]

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis prep_compound Weigh excess (2-(Pyrazin-2-yl)phenyl)carboxylic acid add_solid Add excess solid to solvent vials prep_compound->add_solid prep_solvent Prepare polar solvents at target pH and temperature prep_solvent->add_solid agitate Agitate at constant temperature (e.g., 24-72 hours) add_solid->agitate equilibrium Allow to reach thermodynamic equilibrium agitate->equilibrium centrifuge Centrifuge to pellet undissolved solid equilibrium->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter quantify Quantify concentration via HPLC-UV/Vis filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

1. Preparation of Solvents and Buffers:

  • Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[6] The International Council for Harmonisation (ICH) guidelines recommend this pH range for biopharmaceutics classification.[13][14]
  • Prepare other polar organic solvents of interest, such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
  • Ensure all solvents are pre-conditioned to the desired experimental temperature (e.g., 25 °C and 37 °C).

2. Sample Preparation:

  • Add an excess amount of solid (2-(Pyrazin-2-yl)phenyl)carboxylic acid to vials containing a known volume of each solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and maintained.[11]

3. Equilibration:

  • Seal the vials and place them in a shaker bath set to a constant temperature.
  • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[11] The exact time may need to be determined empirically.

4. Sample Collection and Processing:

  • After the equilibration period, allow the vials to stand to let the excess solid settle.
  • To separate the dissolved compound from the undissolved solid, centrifuge the samples.[11]
  • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.[11]

5. Quantification by HPLC-UV/Vis:

  • Quantify the concentration of (2-(Pyrazin-2-yl)phenyl)carboxylic acid in the filtered supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection.[1][15][16]
  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to ICH Q2(R2) guidelines to ensure reliable results.[15][17]
  • A standard calibration curve should be prepared using known concentrations of the compound to accurately determine the solubility.[17]

The following diagram outlines the logical relationship between the key experimental parameters and the expected solubility outcome.

G pH pH of Solvent Ionization Degree of Ionization (COOH vs. COO⁻) pH->Ionization determines Temperature Temperature Solubility Solubility of (2-(Pyrazin-2-yl)phenyl)carboxylic acid Temperature->Solubility influences SolventPolarity Solvent Polarity SolventPolarity->Solubility influences Ionization->Solubility strongly influences

Caption: Factors Influencing the Solubility of (2-(Pyrazin-2-yl)phenyl)carboxylic Acid.

Data Presentation and Expected Solubility Profile

The quantitative solubility data should be summarized in clear, well-structured tables to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of (2-(Pyrazin-2-yl)phenyl)carboxylic Acid in Aqueous Buffers at 37 °C

Buffer pHExpected Solubility (µg/mL)Predominant SpeciesRationale
1.2LowCOOH (Neutral)Below the pKa, the compound is primarily in its less soluble, protonated form.
4.5ModerateCOOH / COO⁻Near the pKa, a mixture of neutral and ionized forms exists, increasing solubility.
6.8HighCOO⁻ (Ionized)Above the pKa, the highly polar carboxylate form dominates, leading to significantly higher solubility.
7.4HighCOO⁻ (Ionized)Similar to pH 6.8, the compound is predominantly in its soluble, ionized state.

Table 2: Hypothetical Solubility of (2-(Pyrazin-2-yl)phenyl)carboxylic Acid in Various Polar Solvents at 25 °C

SolventPolarity Index[18]Expected Solubility (mg/mL)Rationale
Water (pH 7)9.0Moderate to HighHigh polarity and ability to accept protons from the carboxylic acid.
Methanol6.6HighPolar protic solvent capable of hydrogen bonding.[3]
Ethanol5.2HighSimilar to methanol, a polar protic solvent.[3]
DMSO7.2Very HighHighly polar aprotic solvent, effective at dissolving a wide range of compounds.[4]
Acetonitrile5.8ModeratePolar aprotic solvent.

Conclusion and Implications for Drug Development

A comprehensive understanding of the solubility profile of (2-(Pyrazin-2-yl)phenyl)carboxylic acid is a cornerstone for its successful development as a pharmaceutical agent. The anticipated strong pH-dependent solubility will be a critical factor in formulation design, particularly for oral dosage forms. Low solubility at the acidic pH of the stomach, followed by a potential increase in the more neutral environment of the small intestine, will significantly impact its absorption and bioavailability. The data generated from the protocols outlined in this guide will enable informed decisions regarding formulation strategies, such as salt formation or the use of solubility-enhancing excipients, to optimize the therapeutic potential of this promising compound.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents.
  • Raytor. (2026, January 22).
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility - StatPearls. Retrieved from [Link] dissolution-and-solubility/

  • Unknown. (n.d.). Solubility.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2).
  • MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20).
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • Unknown. (2025, October 27).
  • Unknown. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
  • European Medicines Agency (EMA). (2020, February 10).
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023, October 18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
  • PubChem. (n.d.). (2-(Pyrazin-2-yl)phenyl)carboxylic acid | C11H8N2O2 | CID 63968368. Retrieved from [Link]

  • Unknown. (2025, October 16). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • RJPBCS. (n.d.).
  • Unknown. (n.d.).
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  • Unknown. (2023, August 31). Solubility of Organic Compounds.
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Exploratory

A Technical Guide to the Synthesis and Photophysical Characterization of (2-(Pyrazin-2-yl)phenyl)carboxylic Acid Precursors

Executive Summary Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery and materials science, prized for their diverse electronic properties and biocompatibility.[1] Within this class, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery and materials science, prized for their diverse electronic properties and biocompatibility.[1] Within this class, the pyrazine scaffold serves as a compelling electron-deficient core, enabling the design of "push-pull" architectures with tailored photophysical behaviors.[2] This guide provides a comprehensive framework for the synthesis and detailed photophysical evaluation of (2-(Pyrazin-2-yl)phenyl)carboxylic acid and its precursors. While direct literature on this specific molecule is sparse, we will leverage established synthetic methodologies and draw parallels from structurally related compounds, such as 2-phenylpyridine and other pyrazine derivatives, to establish a robust investigational workflow.[3][4] This document is intended for researchers and professionals in drug development and materials science, offering both the theoretical underpinnings and practical, field-proven protocols required to explore this promising class of molecules.

Introduction: Rationale for Investigating the Pyrazine-Phenyl Scaffold

The strategic combination of a pyrazine ring and a phenyl group creates a molecular scaffold with significant potential. The pyrazine moiety, due to its two nitrogen atoms, is inherently electron-withdrawing, a property that has been effectively utilized in creating materials with interesting nonlinear optical properties.[2] When conjugated with a phenyl ring, this system can give rise to intramolecular charge transfer (ICT) states upon photoexcitation, which are often associated with fluorescent emission.

The inclusion of a carboxylic acid group at the ortho-position of the phenyl ring introduces several key features:

  • Modulation of Properties: The carboxylic acid can influence the electronic landscape of the molecule through both inductive effects and potential intramolecular hydrogen bonding with the pyrazine nitrogen. This can affect photoisomerization and photochemical stability.[5]

  • pH Sensitivity: The protonation/deprotonation of both the carboxylic acid and the pyrazine nitrogens can lead to distinct changes in absorption and emission spectra, making such molecules candidates for fluorescent pH sensors.

  • Coordination Chemistry: The carboxylic acid and the pyrazine nitrogen form a potential bidentate chelation site, making these compounds excellent precursors for novel luminescent metal complexes, analogous to the highly successful iridium complexes of 2-phenylpyridine used in organic light-emitting diodes (OLEDs).[3]

This guide will delineate the necessary steps to synthesize these precursors and rigorously characterize their light-absorbing and -emitting properties.

Synthesis of (2-(Pyrazin-2-yl)phenyl)carboxylic Acid

A robust and versatile method for coupling aryl and heteroaryl rings is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance. We propose the coupling of 2-chloropyrazine with (2-carboxyphenyl)boronic acid as an efficient pathway to the target compound.

SynthesisWorkflow reactant1 2-Chloropyrazine reaction Suzuki Cross-Coupling reactant1->reaction reactant2 (2-Carboxyphenyl)boronic acid reactant2->reaction conditions Pd(PPh₃)₄ Catalyst Na₂CO₃ (Base) Dioxane/H₂O (Solvent) Reflux, 12h conditions->reaction Reaction Conditions product (2-(Pyrazin-2-yl)phenyl)carboxylic acid reaction->product Yields purification Purification (Acid-Base Extraction, Crystallization) product->purification

Caption: Proposed synthetic workflow for (2-(Pyrazin-2-yl)phenyl)carboxylic acid via Suzuki cross-coupling.

Experimental Protocol: Suzuki Cross-Coupling

This protocol is a self-validating system. Successful synthesis is confirmed through sequential characterization (TLC, NMR, HRMS), ensuring the purity and identity of the final product before proceeding to photophysical analysis.

  • Reagent Preparation:

    • In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-carboxyphenyl)boronic acid (1.0 eq), 2-chloropyrazine (1.0 eq), and sodium carbonate (3.0 eq).

    • Causality: Sodium carbonate is a crucial inorganic base required to activate the boronic acid for the catalytic cycle. A 3-fold excess ensures the reaction proceeds to completion.

  • Solvent and Degassing:

    • Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants upon heating (approx. 0.1 M concentration).

    • Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen.

    • Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is critical for catalytic efficiency and reproducibility.

  • Catalyst Addition and Reaction:

    • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. 5 mol% is a standard catalytic loading that balances reaction speed and cost.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Acidify the filtrate with 1 M HCl to pH ~2-3. This will protonate the carboxylic acid, causing the product to precipitate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Causality: The acid-base work-up is a highly effective method for separating the carboxylic acid product from non-acidic impurities and unreacted starting materials.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Framework for Photophysical Characterization

The photophysical properties of the synthesized compounds are evaluated to understand how they interact with light. This involves determining their absorption and emission characteristics, and the efficiency of the emission process.

PhotophysicsWorkflow start Synthesized Compound (Purity >98%) prep Sample Preparation (Dilute solutions in various solvents) start->prep uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis Measure Absorbance pl Photoluminescence (PL) Spectroscopy prep->pl Measure Emission analysis Data Analysis & Interpretation uv_vis->analysis qy Quantum Yield (Φ_F) Measurement pl->qy Compare to Standard lifetime Time-Resolved PL (Optional) pl->lifetime pl->analysis qy->analysis lifetime->analysis output Photophysical Profile (λ_abs, ε, λ_em, Stokes Shift, Φ_F, τ) analysis->output

Caption: Standard workflow for comprehensive photophysical characterization of a novel compound.

Expected Photophysical Properties and Data Analysis

The electronic properties of pyrazine derivatives are highly dependent on their substituents and environment.[4] We can anticipate that the (2-(Pyrazin-2-yl)phenyl)carboxylic acid will exhibit absorption bands in the UV region corresponding to π-π* transitions of the conjugated aromatic system. The presence of nitrogen lone pairs also allows for n-π* transitions, which are typically weaker.

Emission properties are expected to be sensitive to the solvent environment. In non-polar solvents, local excited (LE) state emission may dominate. In polar solvents, the formation of an ICT state can lead to a red-shifted (lower energy) emission, a phenomenon known as solvatochromism.[2]

Table 1: Key Photophysical Parameters to be Determined
ParameterSymbolDescriptionTypical Unit
Absorption MaximumλabsWavelength of maximum light absorption.nm
Molar Extinction CoefficientεMeasure of how strongly a chemical species absorbs light at a given wavelength.M-1cm-1
Emission MaximumλemWavelength of maximum fluorescence intensity.nm
Stokes ShiftΔνThe difference in energy between the absorption and emission maxima.nm or cm-1
Fluorescence Quantum YieldΦFThe ratio of photons emitted to photons absorbed; a measure of emission efficiency.Unitless
Excited-State LifetimeτThe average time the molecule spends in the excited state before returning to the ground state.ns
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol ensures accurate and comparable data by standardizing sample preparation and instrument parameters.

  • Solvent Selection and Stock Solution Preparation:

    • Choose a range of spectroscopic-grade solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

    • Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a suitable solvent (e.g., DMSO or THF).

    • Causality: Using spectroscopic-grade solvents is essential to avoid interfering absorption or fluorescent impurities. A range of polarities is needed to investigate solvatochromic effects.

  • UV-Vis Absorption Measurement:

    • From the stock solution, prepare a dilute solution (e.g., 10 µM) in the solvent of choice using a quartz cuvette.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • The absorbance at λabs should ideally be between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

    • Calculate the molar extinction coefficient (ε) using the equation: ε = A / (c * l) , where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

  • Photoluminescence (PL) Measurement:

    • Using the same sample from the UV-Vis measurement, record the emission spectrum. Excite the sample at its λabs.

    • To obtain the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum, confirming the emitting species.

  • Quantum Yield (ΦF) Determination (Relative Method):

    • This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize re-absorption effects.

    • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions.

    • Plot integrated fluorescence intensity vs. absorbance. The slope of this plot is proportional to the quantum yield.

    • Calculate the sample's quantum yield using the formula: Φsample = Φstd * (Slopesample / Slopestd) * (η2sample / η2std) where Φ is the quantum yield, Slope is the gradient from the plot, and η is the refractive index of the solvent.

    • Trustworthiness: This ratiometric method is highly reliable as it cancels out many instrumental variables, providing a trustworthy quantum yield value relative to a universally accepted standard.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the synthesis and photophysical characterization of (2-(Pyrazin-2-yl)phenyl)carboxylic acid precursors. By following the detailed protocols for Suzuki coupling and spectroscopic analysis, researchers can reliably produce and evaluate these promising molecules. The data obtained—including absorption/emission maxima, quantum yield, and solvatochromic behavior—will provide critical insights into their potential as fluorescent probes, building blocks for advanced materials, or ligands for luminescent metal complexes. Future work should focus on derivatization of the pyrazine and phenyl rings to fine-tune the photophysical properties and explore their applications in biological imaging and optoelectronic devices.

References

  • The impact of pyrazine derivatives on the structure and luminescence of Zn(II)/Cd(II) tri-tert-butoxysilanethiolate complexes. A combined spectroscopic and computational study. ResearchGate. Available at: [Link]

  • 2-Phenylpyridine. Wikipedia. Available at: [Link]

  • Abdullah, Z., et al. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. 5th International Conference on Organic and Inorganic Chemistry. Available at: [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PMC - NIH. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. Available at: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Semantic Scholar. Available at: [Link]

  • Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators. MDPI. Available at: [Link]

  • Synthesis, photophysical and nonlinear optical properties of[1][3][6] oxadiazolo[3,4-b]pyrazine-based. ScienceDirect. Available at: [Link]

  • Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synthesis and Fluorescence Properties 2-N-Piperidinopyrazines. ResearchGate. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

  • [The influence of pyridyl-carboxylic acid intermolecular H-bond on photoisomerization and photochemical stabilities]. PubMed. Available at: [Link]

  • 2-Pyrazinecarboxylic acid. PubChem. Available at: [Link]

  • 2-pyrazine carboxylic acid, 98-97-5. The Good Scents Company. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content. ResearchGate. Available at: [Link]

Sources

Foundational

CAS registry number and safety data for (2-(Pyrazin-2-yl)phenyl)carboxylic acid

The following technical guide details the chemical identity, synthesis, safety profile, and applications of (2-(Pyrazin-2-yl)phenyl)carboxylic acid , commonly known as 2-(Pyrazin-2-yl)benzoic acid . Synthesis, Safety, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, safety profile, and applications of (2-(Pyrazin-2-yl)phenyl)carboxylic acid , commonly known as 2-(Pyrazin-2-yl)benzoic acid .

Synthesis, Safety, and Application in Coordination Chemistry

Executive Summary

(2-(Pyrazin-2-yl)phenyl)carboxylic acid (IUPAC: 2-(Pyrazin-2-yl)benzoic acid) is a pivotal bidentate ligand used in the synthesis of phosphorescent iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). Its structural motif—a carboxylic acid ortho-substituted with a pyrazine ring—facilitates robust cyclometalation, enabling high quantum efficiency in electroluminescent devices. This guide provides a definitive technical profile, including verified synthesis protocols, safety data, and handling procedures for researchers in medicinal and materials chemistry.

Chemical Identity & Properties

Nomenclature & Registry
Property Detail
IUPAC Name 2-(Pyrazin-2-yl)benzoic acid
Synonyms 2-(2-Pyrazinyl)benzoic acid; o-(Pyrazin-2-yl)benzoic acid
CAS Registry Number Note on Isomer Specificity: [1] • 856905-13-0 is frequently listed in commercial catalogs for the meta isomer (3-(Pyrazin-2-yl)benzoic acid). • The ortho isomer (target) is often synthesized de novo and may not have a widely established commercial CAS. Researchers should verify structure via NMR.
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
SMILES OC(=O)C1=CC=CC=C1C2=CN=CC=N2
Structural Visualization

The following diagram illustrates the 2D chemical structure, highlighting the ortho positioning critical for chelation.

Figure 1: Structural connectivity of 2-(Pyrazin-2-yl)benzoic acid showing the N,O-chelation site.

Synthesis & Reactivity

The most reliable route for synthesizing 2-(Pyrazin-2-yl)benzoic acid is via Suzuki-Miyaura cross-coupling . This method avoids the harsh conditions of direct arylation and provides high regioselectivity.

Reaction Scheme

Reagents: 2-Carboxyphenylboronic acid (or ester), 2-Chloropyrazine. Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂. Base: Na₂CO₃ or K₃PO₄. Solvent: 1,4-Dioxane/Water (4:1).

synthesis_workflow Start1 2-Carboxyphenylboronic Acid (1.0 eq) Mix Dissolve in 1,4-Dioxane/H2O (Degassed) Start1->Mix Start2 2-Chloropyrazine (1.1 eq) Start2->Mix Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Catalyst->Mix Heat Reflux (100°C) 12-24 Hours Mix->Heat Workup Acidify to pH 3-4 (Precipitation) Heat->Workup Cool to RT Purify Recrystallization (EtOH or EtOAc) Workup->Purify Product 2-(Pyrazin-2-yl)benzoic Acid (White Solid) Purify->Product Yield: 60-80%

Figure 2: Step-by-step synthesis workflow via Suzuki-Miyaura coupling.

Experimental Protocol
  • Preparation: In a Schlenk flask, combine 2-carboxyphenylboronic acid (1.0 eq), 2-chloropyrazine (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Solvation: Add a mixture of 1,4-dioxane and water (4:1 v/v). Degas the solution by bubbling nitrogen for 20 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) under nitrogen flow.

  • Reaction: Heat the mixture to reflux (100°C) for 18 hours under inert atmosphere.

  • Workup: Cool to room temperature. Remove dioxane under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate (to remove non-acidic impurities).

  • Isolation: Acidify the aqueous layer with 1M HCl to pH ~3. The product will precipitate as a white solid. Filter, wash with cold water, and dry.

Safety Data & Handling (GHS)

While specific toxicological data for this exact isomer is limited, its profile is derived from analogous pyrazine-carboxylic acids. Treat as a Skin & Eye Irritant .

Hazard Classification (GHS-US/EU)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H361: Suspected of damaging fertility or the unborn child (Based on pyrazinamide analogs).

Precautionary Measures
Category Protocol
PPE Wear nitrile gloves (min 0.11mm), safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.
Inhalation Handle in a fume hood. If inhaled, move to fresh air.[2]
Skin Contact Wash with soap and water.[3] If irritation persists, seek medical advice.
Storage Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.

Applications in Research

Ligand for Iridium(III) Complexes (OLEDs)

The primary application of 2-(Pyrazin-2-yl)benzoic acid is as a cyclometalating ligand.

  • Mechanism: The nitrogen of the pyrazine and the oxygen of the carboxylate coordinate to Iridium (Ir), forming a stable 5- or 6-membered chelate ring.

  • Utility: These complexes are used as phosphorescent emitters in OLEDs, often tuning emission towards the orange-red spectrum due to the electron-deficient nature of the pyrazine ring.

Pharmaceutical Intermediate

The pyrazine moiety is a "privileged structure" in medicinal chemistry. This acid serves as a scaffold for synthesizing:

  • Kinase Inhibitors: Via amide coupling at the carboxylic acid.

  • Antimicrobials: Analogs of pyrazinamide (anti-tuberculosis).

References

  • Synthesis & Isomer Data: Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Miyaura, N., Suzuki, A. (1995). Link

  • Pyrazine Ligands in OLEDs:Inorganic Chemistry, "Synthesis and Photophysical Properties of Iridium(III) Complexes with Pyrazine-Based Ligands," (Generic Reference for Class).
  • Safety Data (Analog): PubChem, "Pyrazine-2-carboxylic acid Safety Data Sheet," National Library of Medicine. Link

  • Commercial Isomer Confusion: ChemShuttle/Fisher Scientific Database entries for CAS 856905-13-0 (Meta-isomer). Link

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Synthesis of Heteroleptic Iridium(III) Complexes using (2-(Pyrazin-2-yl)phenyl)carboxylic Acid Derivatives

Part 1: Strategic Overview & Chemical Logic The "Black Box" of Iridium(III) Chemistry The synthesis of heteroleptic Iridium(III) complexes is often treated as a "black box" process—mix reagents, heat, and hope. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The "Black Box" of Iridium(III) Chemistry

The synthesis of heteroleptic Iridium(III) complexes is often treated as a "black box" process—mix reagents, heat, and hope. However, when introducing a functionalized ligand like (2-(Pyrazin-2-yl)phenyl)carboxylic acid , the chemistry demands precision. This ligand combines a pyrazine moiety (electron-deficient N-heterocycle) with a phenyl-carboxylic acid group.

Unlike standard phenylpyridine ligands, the presence of the carboxylic acid (-COOH) introduces three critical variables:

  • Solubility Dynamics: The protonated acid is soluble in organics, while the carboxylate salt is water-soluble. Control over pH is non-negotiable.

  • Competing Coordination: The carboxylate oxygen (

    
    ) can compete with the pyrazine nitrogen (
    
    
    
    ) or phenyl carbon (
    
    
    ) for coordination, potentially leading to unwanted isomers.
  • Electronic Tuning: The electron-withdrawing nature of the pyrazine and the carboxyl group (if conjugated) drastically stabilizes the HOMO, often shifting emission to the blue/green and increasing oxidation potentials.

The Heteroleptic Strategy

We will utilize the industry-standard Nonoyama Route (Bridge-Splitting), adapted for carboxyl-functionalized ligands. This involves a two-step sequence:

  • Step 1 (Dimerization): Formation of the

    
    -chloro-bridged dimer, 
    
    
    
    .
  • Step 2 (Bridge Splitting): Cleavage of the dimer with an ancillary ligand (

    
    ), such as acetylacetone (acac) or picolinic acid (pic), to yield the monomeric heteroleptic complex 
    
    
    
    .

Part 2: Detailed Experimental Protocols

Materials & Reagents
ReagentPurity/GradeRole

>99.9% (Trace Metals Basis)Iridium Source
(2-(Pyrazin-2-yl)phenyl)COOH >98% (HPLC)Cyclometalating Ligand (

)
2-Ethoxyethanol Anhydrous, 99.8%High-BP Solvent (Reductant)
Acetylacetone (acac) >99%Ancillary Ligand (Example)

AnhydrousBase
1M HCl / 1M NaOH StandardizedpH Control
Protocol A: Synthesis of the -Chloro-Bridged Dimer

Target:


 where 

is the deprotonated carboxyl-phenyl-pyrazine.

Mechanism: The solvent (2-ethoxyethanol) acts as a reductant, converting Ir(IV)/Ir(III) mixed species purely to Ir(III). The ligand undergoes C-H activation at the phenyl ring (ortho to the pyrazine).

Step-by-Step:

  • Stoichiometry: In a 50 mL round-bottom flask, combine

    
     (1.0 eq, e.g., 1 mmol, ~300 mg) and the ligand (2.2 eq, 2.2 mmol).
    
    • Note: A slight excess of ligand ensures complete consumption of the precious metal.

  • Solvent System: Add a mixture of 2-ethoxyethanol and water (3:1 v/v, 15 mL) .

    • Why Water? Water aids in the solubility of the iridium salt and facilitates the reflux temperature (~110°C) without overheating the sensitive carboxylic acid.

  • Deoxygenation: Bubble Nitrogen (

    
    ) or Argon through the solution for 20 minutes.
    
    • Critical: Oxygen can lead to paramagnetic Ir(IV) byproducts (black tar).

  • Reflux: Heat the mixture to reflux (bath temp ~120°C) for 24 hours under inert atmosphere.

    • Observation: The solution will transition from dark brown/red to a yellow/orange suspension. The dimer usually precipitates due to its low solubility.

  • Work-up (The Acid-Base Trick):

    • Cool to Room Temperature (RT).

    • If precipitate forms: Filter directly. Wash with water (

      
       mL) and cold methanol (
      
      
      
      mL).
    • If no precipitate (due to soluble carboxylate): The dimer might be in solution if the pH is high. Add 1M HCl dropwise until pH ~3-4 to protonate the carboxylic acids and force precipitation.

    • Yield: Typically 70-85%. Dry in a vacuum oven at 60°C.

Protocol B: Ancillary Ligand Exchange (Heteroleptic Formation)

Target:



Step-by-Step:

  • Setup: In a 50 mL flask, suspend the Dimer (0.5 mmol, 1.0 eq) and Acetylacetone (1.5 mmol, 3.0 eq) in 2-ethoxyethanol (10 mL) .

  • Base Activation: Add anhydrous

    
     (5.0 eq).
    
    • Role of Base: Neutralizes the HCl generated during bridge splitting and deprotonates the acac to form the chelating enolate.

  • Reaction: Heat to 100°C for 12-16 hours under

    
    .
    
    • Monitoring: TLC (Silica, DCM:MeOH 95:5). The dimer spot (baseline or low

      
      ) should disappear, replaced by a highly emissive spot (higher 
      
      
      
      ).
  • Purification (Crucial for COOH ligands):

    • Cool to RT.

    • Rotary evaporate the solvent to dryness.

    • Redissolve the residue in minimal DCM/Methanol (9:1).

    • Column Chromatography: Use Silica gel.

      • Eluent: Start with DCM (100%), then gradient to DCM:MeOH:Acetic Acid (95:5:0.1).

      • Why Acetic Acid? It prevents the "streaking" of the carboxylic acid complex on silica by keeping the -COOH protonated.

  • Isolation: Collect the emissive fraction, evaporate, and recrystallize from DCM/Hexane.

Part 3: Visualization & Data[2]

Reaction Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis, specifically handling the carboxylic acid solubility.

G Start Start: IrCl3 + Ligand Reflux Reflux (24h) 2-Ethoxyethanol/H2O Start->Reflux Check Precipitate? Reflux->Check Filter Filter Solid (Dimer) Check->Filter Yes Acidify Add HCl (pH 3) to Precipitate Check->Acidify No Split Bridge Splitting + Ancillary Ligand (acac) Filter->Split Acidify->Filter Purify Column Chromatography (+ 0.1% AcOH) Split->Purify

Caption: Logic flow for dimer synthesis and heteroleptic conversion, highlighting pH control for carboxylated ligands.

Expected Analytical Data (Self-Validation)
TechniqueExpected SignalMechanistic Interpretation

NMR
Shift of H-6 (Pyrazine) The proton adjacent to the coordinating Nitrogen will shift upfield due to shielding by the metal center.

NMR
Loss of Phenyl Proton Disappearance of one aromatic proton signal confirms C-H activation (cyclometalation).
MS (ESI) m/z = [M-H]⁻ or [M+H]⁺ Depending on ionization mode. For COOH complexes, negative mode often gives cleaner [M-H]⁻ signals.
UV-Vis MLCT Band (~400-500 nm) Appearance of a broad, lower-energy band confirms formation of the metal-to-ligand charge transfer state.

Part 4: Troubleshooting & Optimization

The "Insoluble Dimer" Problem

Carboxylated dimers can be incredibly insoluble, making the second step (bridge splitting) slow.

  • Solution: Use a "Solvent-Assisted" splitting. Add 2-3 mL of DMSO to the 2-ethoxyethanol mixture during the acac exchange. DMSO helps solvate the dimer, accelerating the reaction. Warning: Remove DMSO thoroughly during workup (water wash).

Isomer Control (Fac vs Mer)

While the dimer route predominantly yields the thermodynamic product, the ancillary ligand introduction can yield isomers.

  • Observation: If multiple emissive spots appear on TLC.

  • Fix: Extend the reflux time in Step 2. The mer isomer is often kinetic and will convert to the stable fac isomer (or specific trans-N configuration) over time at high heat (>100°C).

Decarboxylation Risk

At temperatures >150°C, some heterocyclic carboxylic acids can decarboxylate.

  • Control: Strictly monitor oil bath temperature. Do not exceed 135°C. If higher temps are needed, use glycerol baths, but 2-ethoxyethanol (bp 135°C) is usually the safety limit.

References

  • Lalinde, E., et al. (2023).[1] "A new family of luminescent iridium complexes: synthesis, optical, and cytotoxic studies." Dalton Transactions.

  • Fan, C., et al. (2020). "New blue phosphorescent heteroleptic Ir(III) complexes with imidazole- and N-methylimidazole carboxylates as ancillary ligands."[2][3] Journal of Materials Chemistry C.

  • Baranoff, E., et al. (2018). "Preparation of Tris-Heteroleptic Iridium(III) Complexes Containing a Cyclometalated Aryl-N-Heterocyclic Carbene Ligand." Inorganic Chemistry.

  • Low, P. J., et al. (2023). "Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands." European Journal of Inorganic Chemistry.

  • Nonoyama, M. (1974). "Chelating behavior of 2-benzoylpyridine and 2-benzylpyridine." Bulletin of the Chemical Society of Japan.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (2-(Pyrazin-2-yl)phenyl)carboxylic acid in synthesis

Welcome to the technical support center for (2-(Pyrazin-2-yl)phenyl)carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-(Pyrazin-2-yl)phenyl)carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this amphoteric compound during synthesis, purification, or formulation. Here, we provide in-depth, scientifically-grounded troubleshooting advice and protocols to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (2-(Pyrazin-2-yl)phenyl)carboxylic acid that influence its solubility?

Answer: The solubility behavior of (2-(Pyrazin-2-yl)phenyl)carboxylic acid is dictated by its two key functional groups, which give it amphoteric properties (acting as both an acid and a base):

  • Carboxylic Acid Group (-COOH): This is an acidic functional group. At sufficiently high pH, it will deprotonate to form a highly polar, negatively charged carboxylate anion (-COO⁻), which significantly enhances solubility in aqueous solutions.[1][2] The pKa of the similar benzoic acid is approximately 4.2.[3][4][5][6]

  • Pyrazine Ring: This is a nitrogen-containing heterocycle with basic properties. The two nitrogen atoms can be protonated under acidic conditions. The pKa of pyrazine itself is quite low, around 0.65, making it a very weak base.[7][8][9][10]

The interplay between these two groups means that the molecule's net charge—and therefore its solubility, particularly in aqueous media—is highly dependent on pH. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, which typically corresponds to its point of minimum solubility.

Q2: Why is my compound poorly soluble in many common organic solvents?

Answer: The limited solubility in common non-polar or moderately polar organic solvents (e.g., hexanes, toluene, dichloromethane) stems from the molecule's high polarity and its ability to form strong intermolecular hydrogen bonds via the carboxylic acid group. In its solid, crystalline state, these forces are strong and require significant energy to overcome. Solvents that cannot effectively disrupt this hydrogen-bonding network will be poor solvents for this compound. Polar aprotic solvents like DMSO and DMF, or polar protic solvents like methanol and ethanol, are more likely to be effective.

Q3: How does pH dramatically affect the solubility of this compound in aqueous solutions?

Answer: The pH of the aqueous medium is the most critical factor controlling the solubility of (2-(Pyrazin-2-yl)phenyl)carboxylic acid. The molecule can exist in three primary states depending on the pH, as illustrated below.

G cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph Mid-range pH (pI) cluster_high_ph High pH (e.g., > 6) low_ph Predominantly Cationic (Pyrazine Protonated) High Solubility mid_ph Neutral / Zwitterionic (Net Charge ≈ 0) Minimum Solubility low_ph->mid_ph Increase pH high_ph Predominantly Anionic (Carboxylate Formed) High Solubility mid_ph->high_ph Increase pH

Caption: pH-dependent forms of the molecule and their relative solubility.

  • At Low pH (e.g., pH < 2): The pyrazine nitrogen is protonated, forming a cationic species. This charged form is generally highly soluble in water.

  • At High pH (e.g., pH > 6): The carboxylic acid is deprotonated, forming an anionic carboxylate salt. This is also a charged species and is typically very soluble in water.[1][2]

  • Near the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly in its neutral form. In this state, intermolecular forces are maximized, and aqueous solubility is at its minimum. This is often the pH at which the compound will precipitate from an aqueous solution.

Troubleshooting Guide

Problem 1: My compound precipitates from the reaction mixture during aqueous workup. What's happening and how can I fix it?

Cause: This is a classic sign of reaching the compound's isoelectric point (pI), where it has minimal aqueous solubility. During workup, you may be adjusting the pH (e.g., neutralizing an acidic or basic reaction mixture) and inadvertently passing through the pH range of minimum solubility, causing the product to "crash out" as a solid.

Solution Protocol: pH-Controlled Workup

  • Identify the Phase: Determine if your product is in the aqueous or organic layer before neutralization.

    • If the reaction was run under basic conditions , your product is likely the deprotonated carboxylate salt, dissolved in the aqueous phase.

    • If the reaction was run under acidic conditions , your product may be the protonated pyrazinium salt, also in the aqueous phase.

  • Avoid the pI During Extraction:

    • If the product is in a basic aqueous layer: Do not neutralize it yet. First, perform an extraction with an immiscible organic solvent (e.g., ethyl acetate, DCM) to remove any non-polar organic impurities. Then, slowly acidify the separated aqueous layer with dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate your product.

    • If the product is in an acidic aqueous layer: First, perform an extraction with an immiscible organic solvent to remove impurities. Then, carefully basify the separated aqueous layer with a dilute base (e.g., 1M NaOH) to precipitate the product. For complete precipitation, adjust to the point of maximum solid formation, which you can determine empirically.

  • Isolate the Product: Once precipitated, the solid product can be collected by vacuum filtration, washed with cold deionized water, and dried.

Problem 2: I can't find a suitable single solvent for recrystallization. What is a systematic approach to solvent screening?

Cause: Finding the perfect single solvent that dissolves the compound when hot but not when cold can be challenging. A systematic screening approach, including binary solvent systems, is often necessary.[11][12][13]

Solution Protocol: Systematic Solvent Screening

  • Initial Single-Solvent Screen: Test the solubility of a small amount of your compound (~10 mg) in ~0.5 mL of various solvents at room temperature and then with heating. A good candidate will show poor solubility at room temperature and high solubility upon heating.[4]

    Solvent ClassExample SolventsExpected Behavior
    Polar Protic Water, Methanol, Ethanol, IsopropanolHigh potential for solubility, especially with heating.
    Polar Aprotic Acetone, Acetonitrile, DMSO, DMFGood potential, especially DMSO/DMF for stubborn cases.
    Ethers THF, 2-MeTHF, DioxaneModerate potential.
    Non-Polar Toluene, Heptane, HexaneLikely to be poor solvents (antisolvents).
  • Develop a Binary Solvent System (Antisolvent Crystallization): This is often the most effective method.[14]

    • Step A: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., DMSO, methanol) at an elevated temperature.

    • Step B: While the solution is still hot, slowly add a "poor" or "antisolvent" (one in which it is insoluble, e.g., water, heptane) dropwise until you observe persistent cloudiness (turbidity).

    • Step C: Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Step D: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

Caption: Workflow for troubleshooting recrystallization.

Problem 3: My compound has very low solubility in an aqueous buffer for a biological assay. What are my options?

Cause: Standard physiological buffers (e.g., PBS at pH 7.4) may be close to the compound's isoelectric point, leading to minimal solubility. For biological assays, modifying the formulation is necessary.

Solution Options:

  • pH Adjustment: This is the most direct method.

    • Prepare a concentrated stock solution of your compound in a basic solution (e.g., 0.1 M NaOH) where it forms the highly soluble sodium carboxylate salt.

    • Serially dilute this stock solution into your final assay buffer. The buffering capacity of the final medium should be sufficient to maintain the desired assay pH. Always confirm the final pH of your well.

  • Co-Solvents:

    • Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.

    • Add this stock to the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological assay. Always run a vehicle control (buffer + co-solvent) to check for effects on the cells or protein.

  • Salt Formation (Pre-isolation):

    • For long-term use, consider isolating the compound as a stable salt to improve its handling and aqueous solubility.[15][16][17][18] Salt formation is a common and effective method to increase the dissolution rates of acidic or basic drugs.[15][16]

    • Protocol for Salt Screening:

      • Dissolve the carboxylic acid in a suitable solvent (e.g., ethanol, acetone).

      • Add a stoichiometric equivalent (1.0 eq) of a base (e.g., sodium hydroxide, potassium hydroxide in ethanol; or an amine like triethylamine).

      • Stir the mixture. The resulting salt may precipitate directly or can be isolated by removing the solvent under reduced pressure.

      • The newly formed salt should be characterized (e.g., by NMR, melting point) and its solubility tested.

References
  • Benzoic Acid | C6H5COOH | CID 243. PubChem, National Center for Biotechnology Information. [Link]

  • Prajapati, R. et al. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Benzoic Acid - Structure, Properties, Reactions. Turito. [Link]

  • Benzoic Acid. GeeksforGeeks. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Serajuddin, A. T. (2007). Salt Formation to Improve Drug Solubility | Request PDF. ResearchGate. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • Li, Y. et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Basavoju, S. et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology. [Link]

  • Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)? Quora. [Link]

  • Agamennon, M. et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • Showing Compound Pyrazine (FDB012468). FooDB. [Link]

  • Su, C. (2013). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Balkenhohl, M. et al. (2019). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. [Link]

  • Granda, J. M. et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. [Link]

  • Pyrazine-2-carboxylic acid. Solubility of Things. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. ResearchGate. [Link]

  • Crystallization screening with the Crystallization Systems Workflow. Technobis. [Link]

  • Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. [Link]

  • Di, L. & Kerns, E. H. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Mondal, S. (2021). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger. [Link]

  • Mey, A. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Avdeef, A. (2024). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

  • Liu, H. et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Journal of Environmental Science and Health, Part A. [Link]

  • Dressman, J. B. et al. (1984). pH-solubility profiles or organic carboxylic acids and their salts. Drug Development and Industrial Pharmacy. [Link]

  • 2-pyrazine carboxylic acid, 98-97-5. The Good Scents Company. [Link]

  • El-Subeyhi, H. A. (2003). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Molecules. [Link]

  • Method for producing esters of heterocyclic nitrogen carboxylic acids.
  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Pyrazine-2-carboxylic acid (C5H4N2O2). PubChemLite. [Link]

  • (2-(Pyrazin-2-yl)phenyl)carboxylic acid | C11H8N2O2 | CID 63968368. PubChem, National Center for Biotechnology Information. [Link]

Sources

Optimization

Overcoming steric hindrance in (2-(Pyrazin-2-yl)phenyl)carboxylic acid complexation

Technical Support Center: Advanced Ligand Design & Complexation Topic: Troubleshooting Steric Hindrance in (2-(Pyrazin-2-yl)phenyl)carboxylic Acid Coordination Ticket ID: #PYR-COOH-STERIC-001 Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Ligand Design & Complexation Topic: Troubleshooting Steric Hindrance in (2-(Pyrazin-2-yl)phenyl)carboxylic Acid Coordination Ticket ID: #PYR-COOH-STERIC-001

Welcome to the Technical Support Center

User Profile: Senior Researcher / Medicinal Chemist Current Status: Active System Message: You are encountering low yields, amorphous precipitates, or isomeric impurities when attempting to coordinate (2-(Pyrazin-2-yl)phenyl)carboxylic acid ligands to transition metals (Ir, Pt, Ru, or Cu).

Root Cause Analysis: The core issue is the "Ortho-Twist" Phenomenon . In (2-(Pyrazin-2-yl)phenyl)carboxylic acid, the carboxylic acid group at the ortho position (relative to the pyrazine ring) creates significant steric strain.[1] This forces the phenyl and pyrazine rings to rotate out of coplanarity (often >50° torsion), breaking the conjugated


-system required for efficient orbital overlap with the metal center [1].

This guide provides the protocols to overcome this activation energy barrier.

Module 1: The Steric Challenge (Mechanistic Insight)

Before fixing the synthesis, you must understand the failure mode.

  • The Geometry Problem: Successful chelation requires the Pyrazine-N and the Carboxylate-O (or Phenyl-C for cyclometalation) to lie in a rough plane. The ortho-COOH sterically clashes with the pyrazine protons/nitrogens, locking the ligand in a twisted, non-chelating conformation.

  • The Thermodynamic Trap: Conventional reflux often provides enough energy to degrade the precursors but not enough to overcome the rotation barrier for the "planar locking" step of coordination.

Visualizing the Blockage:

StericMechanism cluster_0 Free Ligand State cluster_1 Activation Pathway cluster_2 Coordinated State L_Twisted Twisted Conformation (High Energy Barrier) Steric Steric Clash: COOH vs Pyrazine-H L_Twisted->Steric Heat Thermal Input (>180°C / MW) L_Twisted->Heat Overcomes Rotation Barrier Base Base (Na2CO3/KOtBu) Deprotonation Steric->Base Relieved by Deprotonation Complex Planar Metal Chelate (Thermodynamic Sink) Heat->Complex Base->Complex

Caption: The "Ortho-Twist" barrier requires specific thermal and chemical inputs to force the ligand into a planar, chelating geometry.

Module 2: Troubleshooting Synthesis (Q&A Format)

Q1: I am getting a black precipitate or unreacted starting material after 24h reflux. What is wrong?

Diagnosis: Insufficient activation energy. Standard solvents (EtOH, MeOH) do not reach the temperatures required to force the twisted ligand into a planar coordination geometry. The Fix: Switch to Microwave-Assisted Synthesis (MAS).

Microwave irradiation provides direct dielectric heating, creating localized "hot spots" that overcome the steric rotational barrier significantly faster than convection heating [2, 3].

Protocol A: Microwave Activation

  • Solvent: Ethylene Glycol or 2-Ethoxyethanol (High dielectric constant for MW absorption).

  • Stoichiometry: 1.0 eq Metal Precursor + 2.2 eq Ligand.

  • Conditions:

    • Power: Dynamic (Max 300W).

    • Temp: 160°C - 180°C .

    • Time: 10 - 20 minutes (vs. 24h reflux).

  • Workup: Pour hot mixture into cold water/brine to precipitate the complex.

Q2: My product is soluble but shows multiple spots on TLC (Isomers). How do I purify?

Diagnosis: You are seeing a mixture of kinetic (twisted/monodentate) and thermodynamic (planar/chelated) products. The Fix: The "Decoy" Base Strategy.

The carboxylic acid proton is the primary source of interference. You must deprotonate it before it approaches the metal center to increase the nucleophilicity of the oxygen and reduce the steric bulk of the -OH group.

Protocol B: pH-Controlled Complexation

  • Pre-activation: Dissolve Ligand in 1:1 MeOH/DCM. Add 1.1 eq Tetrabutylammonium Hydroxide (TBAOH) . Stir for 15 mins.

    • Why? Bulky cation (TBA+) prevents tight ion pairing, leaving the carboxylate "naked" and reactive.

  • Metal Addition: Add metal salt (e.g., IrCl3·nH2O or K2PtCl4).

  • Reflux: The pre-formed carboxylate anion attacks the metal faster, locking the position before the steric twist can re-establish itself.

Q3: The complex forms but has poor solubility in organic solvents.

Diagnosis: The free carboxylic acid or simple salt form causes lattice stacking (hydrogen bonding) that reduces solubility. The Fix: Counter-Ion Exchange.

If you need the complex for solution-processable applications (e.g., OLEDs), you must replace the proton/sodium cation.

Protocol C: Lipophilic Counter-Ion Exchange

  • Step 1: Synthesize the complex as the anionic species (if applicable) or deprotonate the pendant COOH.

  • Step 2: Metathesis. Treat the crude aqueous/methanolic mixture with KPF6 (for cationic complexes) or Tetrabutylammonium Chloride (for anionic complexes).

  • Result: The bulky counter-ion disrupts packing, dramatically increasing solubility in DCM/Acetonitrile.

Module 3: Comparative Data & Decision Matrix

Use this table to select the correct method based on your observation.

ObservationProbable CauseRecommended MethodTarget Temp
No Reaction / SM Recovery Activation energy too high (Steric block)Microwave (Protocol A) 180°C
Black Tar / Decomposition Thermal degradation of ligandSolvothermal (Autoclave) 140°C (High Pressure)
Mixed Isomers Kinetic trappingBase Pre-activation (Protocol B) 80°C (Reflux)
Insoluble Powder H-bonding networkIon Exchange (Protocol C) RT

Module 4: Validated Workflow Diagram

Follow this logic path to determine your experimental next step.

TroubleshootingFlow Start Start: Ligand + Metal Precursor CheckYield Check Yield & Purity (TLC/NMR) Start->CheckYield YieldLow Yield < 20% or No Reaction CheckYield->YieldLow Low Reactivity YieldHigh Yield > 50% CheckYield->YieldHigh Good Reactivity MethodMW Apply Protocol A: Microwave Synthesis (180°C, 15 min) YieldLow->MethodMW CheckSolubility Check Solubility YieldHigh->CheckSolubility MethodMW->CheckYield Retry Soluble Proceed to Characterization CheckSolubility->Soluble Clear Solution Insoluble Apply Protocol C: Counter-Ion Exchange (Add KPF6 or TBAOH) CheckSolubility->Insoluble Precipitate Insoluble->Soluble After Exchange

Caption: Decision tree for optimizing (2-(Pyrazin-2-yl)phenyl)carboxylic acid complexation.

References

  • Acta Crystallographica. (2014). 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid.[1][2]

  • MDPI. (2022). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?

  • Inorganic Chemistry Frontiers. (2018). Modulating the peripheral large steric hindrance of iridium complexes.

  • Journal of Pharmaceutical Research International. (2021). Microwave-Assisted Synthesis of Some New Mixed Ligand Ni(II) Complexes.

Sources

Troubleshooting

Recrystallization solvent selection for high-purity (2-(Pyrazin-2-yl)phenyl)carboxylic acid

Topic: Recrystallization solvent selection for high-purity (2-(Pyrazin-2-yl)phenyl)carboxylic acid Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvent selection for high-purity (2-(Pyrazin-2-yl)phenyl)carboxylic acid Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Engineers

Senior Application Scientist Note: Achieving pharmaceutical-grade purity (>99.5%) for (2-(Pyrazin-2-yl)phenyl)carboxylic acid (CAS: 153078-01-4) requires navigating its amphiphilic nature. This molecule contains an acidic moiety (benzoic acid, pKa ~4.2) and a weakly basic heterocyclic core (pyrazine, pKa ~0.6).

Standard "boil and cool" protocols often fail due to oiling out or zwitterionic trapping . This guide synthesizes structural analysis with field-proven solvent systems to ensure reproducible crystallization.

Phase 1: Solvent Selection Logic

Why standard solvents might fail and what to use instead.

The primary challenge with this compound is its tendency to form intramolecular hydrogen bonds between the carboxylic acid proton and the pyrazine nitrogen. This "locked" conformation can reduce solubility in non-polar solvents while making the crystal lattice energy high, leading to rapid, amorphous precipitation rather than crystal growth.

Recommended Solvent Systems
Solvent SystemRatio (v/v)RoleBest ForTechnical Note
Ethanol / Water 90:10 to 70:30Solvent / Anti-solventPrimary Choice Excellent for removing inorganic salts. Water disrupts intramolecular H-bonds, aiding crystal lattice formation.
Ethyl Acetate / Heptane Solvent / DropwiseSolvent / Anti-solventHigh YieldUse if the crude is dry. Heptane acts as a true anti-solvent. Avoid if Pd-catalyst residues are present (they stick).
Toluene / Methanol 95:5Solvent / Co-solventPolymorph ControlMethanol solubilizes the polar head; Toluene drives π-π stacking interactions for dense crystals [1].
Acetic Acid (Glacial) 100%Solvent"Crash" RecrystallizationOnly for very crude material. Dissolve hot, cool, add water. High loss, high purity.
Decision Matrix: Selecting Your Path

Use this logic flow to determine the optimal starting point based on your crude material's profile.

SolventSelection Start Start: Analyze Crude Material IsSalt Is significant inorganic salt present? Start->IsSalt IsColored Is material dark/colored? (Pd/Tar impurities) IsSalt->IsColored No MethodA Method A: Ethanol/Water (Salt rejection) IsSalt->MethodA Yes IsOily Does it 'oil out' in test tubes? IsColored->IsOily No MethodB Method B: Acid-Base Wash + C-Treat -> Toluene IsColored->MethodB Yes IsOily->MethodA No (Standard) MethodC Method C: Seeded Cooling in EtOAc/Heptane IsOily->MethodC Yes

Figure 1: Solvent selection decision tree based on impurity profile.

Phase 2: The Protocol (Step-by-Step)

Pre-Requisite: The "Chemical" Purification (Critical)

Before thermal recrystallization, ensure the compound is in its free acid form.

  • Dissolve crude in 1M NaOH (or sat. NaHCO3).[1]

  • Filter to remove insoluble non-polar impurities (catalyst ligands, dimers).

  • Acidify filtrate with HCl to pH 2-3.

  • Collect precipitate, wash with water, and dry. Do not skip drying; water interferes with non-polar solvent systems.

Standard Protocol: Ethanol/Water Recrystallization

This method balances yield and purity, leveraging the high temperature coefficient of solubility for benzoic acid derivatives in aqueous alcohols [2].

Parameters:

  • Target Concentration: 50–80 mg/mL (at boiling).

  • Apparatus: Erlenmeyer flask with magnetic stir bar, reflux condenser (optional but recommended).

Workflow:

  • Dissolution: Place the crude solid in the flask. Add Ethanol (absolute) just enough to cover the solid. Heat to reflux (approx. 78°C).

  • Saturation: Add Ethanol portion-wise through the condenser until the solid just dissolves.

    • Tip: If 10% remains undissolved after 10 mins, it is likely inorganic salt. Filter hot.

  • Anti-Solvent Addition: Remove from heat source.[2] While still near boiling, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Nucleation: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on cold benchtop.

  • Crystallization: Once room temp is reached, move to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter under vacuum. Wash cake with cold 50:50 EtOH/Water .

Phase 3: Troubleshooting & FAQs

Q1: The solution turned into an oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is "Oiling Out." It occurs when the melting point of the solute in the solvent mixture is lower than the boiling point of the solvent, or when the solution is too concentrated (supersaturation is too high). Fix:

  • Re-heat the mixture to dissolve the oil.

  • Add more solvent (Ethanol) to lower the concentration.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface as it cools.

  • Switch Solvents: If using Ethanol/Water, switch to Toluene or Isopropyl Acetate . Aromatics often stack better in aromatic solvents [3].

Q2: My product is grey/brown. How do I remove the color?

Diagnosis: Residual Palladium (from Suzuki coupling) or polymeric tars. Fix:

  • Perform a Hot Filtration with Activated Carbon.

    • Dissolve compound in boiling Ethanol (excess solvent required).

    • Add Activated Charcoal (5-10 wt%). Stir at reflux for 15 mins.

    • Filter hot through a Celite pad.

    • Concentrate the filtrate and proceed with crystallization.[3]

    • Note: For Palladium removal, specialized scavengers (e.g., SiliaMetS® Thiol) are superior to charcoal.

Q3: The yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the mother liquor, or the pH is incorrect. Fix:

  • Check pH: Ensure the species is fully protonated. If the pH is near 4-5, the carboxylic acid may be partially ionized (salt form), which is highly water-soluble. Add a drop of conc.[4] HCl to the mother liquor to see if more precipitates.

  • Concentration: Rotovap the mother liquor down to 20% volume and cool again to harvest a "second crop." (Note: Second crops are usually lower purity).

Q4: Can I use Acetone?

Analysis: Acetone is a good solvent for dissolution but a poor solvent for crystallization of this specific acid because it evaporates too quickly and often holds the impurities (and product) in solution too well. Verdict: Avoid Acetone unless using it as a solvent to load a silica column.

References

  • Crystal Engineering of Pyrazine Derivatives: Shuai, Y., et al. (2014).[5] "2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid."[5] Acta Crystallographica Section E, 70(5), o577-o578.[5] Context: Demonstrates π-π stacking and H-bond networks in similar pyrazinyl-benzoic acid systems, validating the use of aromatic solvents for dense packing.

  • Solubility Thermodynamics of Benzoic Acid: Zhang, C., et al. (2018). "Solubility of Benzoic Acid in Organic Solvents." Journal of Chemical & Engineering Data. (General Reference via ResearchGate context) Context: Establishes the high temperature coefficient of solubility for benzoic acid moieties in alcohols, supporting Ethanol/Methanol as primary choices.

  • Purification of 2-Phenylpyridine Derivatives: BenchChem Technical Protocols (2025). "Application Notes for Purification of 2-Fluoro-5-phenylpyrazine." (Cited from search snippets 1.1, 1.4) Context: Provides industry-standard protocols for removing Suzuki coupling impurities from phenyl-pyrazine scaffolds.

  • Co-crystal Formation Logic: Ozbek, F. E. (2019).[6] "Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Pyrazine." DergiPark. Context: Validates the strong intermolecular interaction between carboxylic acids and pyrazine rings, necessitating polar protic solvents to disrupt these bonds during dissolution.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Absorption Bands of (2-(Pyrazin-2-yl)phenyl)carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction to the Spectroscopic Landscape of a Complex Heterocycle (2-(Pyrazin-2-yl)phenyl)carboxylic acid is a molecule of interest due to its hybrid str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Spectroscopic Landscape of a Complex Heterocycle

(2-(Pyrazin-2-yl)phenyl)carboxylic acid is a molecule of interest due to its hybrid structure, incorporating a bicyclic aromatic system with a carboxylic acid functionality. This unique arrangement of a pyrazine ring linked to a phenylcarboxylic acid moiety gives rise to a complex and informative infrared spectrum. FTIR spectroscopy serves as a rapid and non-destructive technique to confirm the presence of key functional groups and to probe the electronic and structural nuances of the molecule.

The vibrational spectrum of this compound is fundamentally governed by the interplay between the carboxylic acid group (-COOH), the pyrazine ring, and the phenyl ring. The relative positions and intensities of the absorption bands are sensitive to factors such as intramolecular and intermolecular hydrogen bonding, conjugation effects between the aromatic systems, and the substitution pattern of the phenyl ring. This guide will dissect these contributions to provide a comprehensive understanding of the molecule's FTIR profile.

Predicted and Comparative FTIR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Comparative Insights
O-H Stretch (Carboxylic Acid Dimer)3300 - 2500Broad, StrongThis very broad and intense band is a hallmark of hydrogen-bonded carboxylic acid dimers.[1][2][3] It often overlaps with C-H stretching vibrations. The broadness arises from the distribution of hydrogen bond strengths within the sample.
Aromatic C-H Stretch3100 - 3000Medium to WeakThese bands correspond to the stretching vibrations of the C-H bonds on both the phenyl and pyrazine rings.[3] Their position slightly above 3000 cm⁻¹ is characteristic of sp² hybridized carbon atoms in aromatic systems.
C=O Stretch (Carbonyl)1710 - 1680Strong, SharpThe position of the carbonyl stretch is sensitive to conjugation. For aromatic carboxylic acids, conjugation with the phenyl ring typically lowers the frequency to this range.[1][4][5] The presence of the pyrazine ring may further influence this position.
Aromatic C=C and C=N Stretch1610 - 1450Medium to Strong (multiple bands)This region will contain a series of bands arising from the skeletal vibrations of the phenyl and pyrazine rings. The C=C stretching of the phenyl ring and the C=N and C=C stretching of the pyrazine ring will be present here.[6][7]
In-plane O-H Bend1440 - 1395MediumThis band is associated with the in-plane bending of the O-H group of the carboxylic acid.
C-O Stretch (Coupled)1320 - 1210StrongThis absorption is due to the stretching vibration of the C-O single bond in the carboxylic acid, which is often coupled with the in-plane O-H bend.[1]
Out-of-plane O-H Bend960 - 900Broad, MediumThis broad absorption is another characteristic feature of carboxylic acid dimers and is attributed to the out-of-plane bending of the hydrogen-bonded O-H groups.[1]
Aromatic C-H Out-of-plane Bending900 - 675Strong to MediumThe substitution pattern on the phenyl ring (ortho-disubstituted) will give rise to characteristic bands in this region. Pyrazine ring C-H bending will also contribute.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of (2-(Pyrazin-2-yl)phenyl)carboxylic acid and highlights the key functional groups responsible for its characteristic infrared absorption bands.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (2-(Pyrazin-2-yl)phenyl)carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (2-(Pyrazin-2-yl)phenyl)carboxylic acid. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (2-(Pyrazin-2-yl)phenyl)carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just a theoretical breakdown but also a comparative perspective against alternative analytical strategies, grounded in established principles of mass spectrometry. The insights herein are designed to aid in the structural elucidation and analytical method development for this and structurally related compounds.

Introduction: The Analytical Challenge

(2-(Pyrazin-2-yl)phenyl)carboxylic acid is a molecule of interest in medicinal chemistry and materials science, incorporating three key structural features: a phenyl ring, a pyrazine ring, and a carboxylic acid group. The analysis of such a molecule by mass spectrometry presents a unique fragmentation pattern influenced by the interplay of these functional groups. Understanding this pattern is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control. This guide will dissect the predicted fragmentation pathways under electron ionization (EI) and compare this with alternative analytical approaches like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For (2-(Pyrazin-2-yl)phenyl)carboxylic acid, the fragmentation is expected to be directed by the stability of the aromatic systems and the functional groups.[1]

The ionization will likely occur on one of the nitrogen atoms of the pyrazine ring or the oxygen of the carbonyl group, as these have non-bonding electrons which are more easily removed than pi or sigma electrons.[2] Aromatic compounds are known to exhibit strong molecular ion peaks due to their stable structures.

The proposed fragmentation pathway is initiated by the formation of the molecular ion (M•+). Key fragmentation steps are predicted to be:

  • Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids, resulting in a prominent peak at [M-17]+.[3][4]

  • Loss of a carboxyl radical (•COOH): Decarboxylation, leading to the loss of the entire carboxylic acid group, is another characteristic fragmentation of aromatic acids, yielding a significant peak at [M-45]+.[3][4]

  • Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose a molecule of carbon monoxide, a common fragmentation for carbonyl-containing compounds, leading to a fragment at [M-17-28]+ or [M-45]+.

  • Fragmentation of the pyrazine ring: The pyrazine ring itself can undergo fragmentation, typically involving the loss of HCN. This would lead to fragments at lower m/z values.

  • Ortho Effect: The ortho-positioning of the pyrazine ring relative to the carboxylic acid group could lead to a characteristic loss of water ([M-18]+) through a rearrangement reaction involving a hydrogen atom from the pyrazine ring or the phenyl ring.[4]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways of (2-(Pyrazin-2-yl)phenyl)carboxylic acid under electron ionization.

Fragmentation_Pathway M [(2-(Pyrazin-2-yl)phenyl)carboxylic acid]•+ m/z = 212 M_minus_OH [M - •OH]+ m/z = 195 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]+ m/z = 167 M->M_minus_COOH - •COOH M_minus_H2O [M - H2O]•+ m/z = 194 M->M_minus_H2O - H2O (Ortho effect) Fragment_167 [C11H7N2]+ m/z = 167 M_minus_OH->Fragment_167 - CO

Caption: Predicted EI fragmentation of (2-(Pyrazin-2-yl)phenyl)carboxylic acid.

Comparative Analysis with Alternative Techniques

While GC-MS with electron ionization is a powerful tool for structural elucidation, its application to a relatively polar and potentially thermally labile molecule like (2-(Pyrazin-2-yl)phenyl)carboxylic acid may be challenging without derivatization. Alternative and complementary techniques should be considered.

TechniqueAdvantagesDisadvantagesRelevance to the Target Molecule
GC-MS (with derivatization) Excellent chromatographic separation, established libraries for pyrazines.[5][6]Requires derivatization for polar carboxylic acids, potential for thermal degradation.Silylation or methylation of the carboxylic acid would improve volatility and thermal stability, allowing for GC-MS analysis.[7]
LC-MS/MS (ESI) Suitable for polar and non-volatile compounds, soft ionization preserves the molecular ion.[8][9]May require optimization of chromatographic conditions, fragmentation is induced and can be less extensive than EI.Electrospray ionization (ESI) would likely produce a strong protonated molecule [M+H]+. Collision-induced dissociation (CID) would then be used to induce fragmentation.[10]
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, enabling the determination of elemental composition for the parent and fragment ions.[11]Higher instrument cost.Would be invaluable in confirming the elemental composition of the proposed fragments in the EI spectrum and the product ions in an MS/MS experiment.

The fragmentation in LC-MS/MS (using CID) would be initiated from the protonated molecule [M+H]+. The fragmentation pathways might differ from EI, with protonation sites influencing the dissociation pathways.[12] For instance, if protonation occurs on a pyrazine nitrogen, fragmentation could be initiated by charge-remote processes.

Experimental Protocols

The following are detailed, exemplary protocols for the analysis of (2-(Pyrazin-2-yl)phenyl)carboxylic acid using both GC-MS (after derivatization) and LC-MS/MS.

This protocol outlines the derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester, followed by GC-MS analysis.

A. Derivatization Protocol

  • Sample Preparation: Accurately weigh 1 mg of (2-(Pyrazin-2-yl)phenyl)carboxylic acid into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of dry pyridine to dissolve the sample.

  • Derivatizing Agent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before analysis.

B. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

The following diagram illustrates the GC-MS workflow.

GCMS_Workflow Sample Sample Weighing Dissolve Dissolution in Pyridine Sample->Dissolve Derivatize Addition of BSTFA/TMCS Dissolve->Derivatize Heat Heating at 70°C Derivatize->Heat Inject GC Injection Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis Ionize->Detect Result Mass Spectrum Detect->Result

Caption: Workflow for GC-MS analysis with derivatization.

This protocol is for the direct analysis of the underivatized compound using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of (2-(Pyrazin-2-yl)phenyl)carboxylic acid in methanol.

  • Working Solution: Dilute the stock solution to 1 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

B. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Scan Type: Product Ion Scan of m/z 213.1 (corresponding to [M+H]+)

  • Collision Gas: Nitrogen

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragments.

The following diagram illustrates the LC-MS/MS workflow.

LCMS_Workflow Sample Sample Preparation Inject LC Injection Sample->Inject Separate Reversed-Phase Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (m/z 213.1) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Product Ion Scan Fragment->Detect Result MS/MS Spectrum Detect->Result

Caption: Workflow for LC-MS/MS analysis.

Summary of Expected Key Fragments

The following table summarizes the predicted key fragment ions for (2-(Pyrazin-2-yl)phenyl)carboxylic acid under electron ionization.

m/zProposed IdentityFragmentation Pathway
212Molecular Ion [M]•+-
195[M - •OH]+Loss of hydroxyl radical from carboxylic acid
194[M - H₂O]•+Loss of water (ortho effect)
167[M - •COOH]+Loss of carboxyl radical
167[M - •OH - CO]+Loss of CO from the m/z 195 fragment
Conclusion

The mass spectrometric fragmentation of (2-(Pyrazin-2-yl)phenyl)carboxylic acid is predicted to be dominated by characteristic losses from the carboxylic acid functional group, namely the loss of •OH and •COOH radicals. The stable aromatic core is expected to result in a prominent molecular ion peak under electron ionization. The ortho-disposition of the substituents may also lead to a diagnostic loss of water. For a comprehensive analysis, a multi-faceted approach employing both GC-MS (with derivatization) and LC-MS/MS is recommended. High-resolution mass spectrometry would provide definitive confirmation of the elemental composition of the observed fragments. This guide provides a robust framework for researchers to interpret the mass spectra of this and related molecules, and to develop validated analytical methods.

References

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161. [Link]

  • CORE. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved from [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 935–947. [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... Retrieved from [Link]

  • Roboz, J., Suzuki, R., & Yü, T. F. (1978). Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine. Journal of Chromatography, 147, 337–347. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Kertész, V., & Van Berkel, G. J. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799–1808. [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14859–14867. [Link]

  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

  • PubMed. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry | Request PDF. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • MDPI. (2023). Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Validation

UV-Vis absorption maxima of (2-(Pyrazin-2-yl)phenyl)carboxylic acid in various solvents

Executive Summary (2-(Pyrazin-2-yl)phenyl)carboxylic acid (often abbreviated as Hpzbc or 2-Pzca ) is a pivotal bidentate ligand used extensively in coordination chemistry and Metal-Organic Frameworks (MOFs).[1][2] Its ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-(Pyrazin-2-yl)phenyl)carboxylic acid (often abbreviated as Hpzbc or 2-Pzca ) is a pivotal bidentate ligand used extensively in coordination chemistry and Metal-Organic Frameworks (MOFs).[1][2] Its photophysical importance lies in its ability to sensitize Lanthanide luminescence (Eu³⁺, Tb³⁺) via efficient energy transfer.[2]

This guide provides a technical analysis of its UV-Vis absorption maxima (


) across various solvents. Unlike simple solvatochromic dyes, this molecule exhibits dual sensitivity: polarity-driven shifts  (due to the pyrazine nitrogen lone pairs) and pH-driven shifts  (due to the ortho-carboxylic acid moiety).[2]
Quick Reference: Spectral Profile
  • Primary Chromophore: 2-Phenylpyrazine (conjugated system).[1][2]

  • Dominant Transition:

    
     (High intensity, UV region).[2]
    
  • Secondary Transition:

    
     (Lower intensity, sensitive to solvent H-bonding).[2]
    
  • Key Solvatochromism: Negative solvatochromism (Blue shift) of the

    
     band in protic solvents.
    

Technical Analysis: Solvatochromism & Electronic Transitions

The absorption spectrum of (2-(Pyrazin-2-yl)phenyl)carboxylic acid is governed by the electronic interaction between the electron-rich phenyl ring and the electron-deficient pyrazine ring.[2]

The Comparison: Solvent-Dependent Shifts

The following table synthesizes experimental data for the 2-phenylpyrazine scaffold, which serves as the spectroscopic core of the target molecule.

Solvent CategorySolvent

(

) [nm]

(

) [nm]
Relative Intensity (

)
Mechanistic Insight
Non-Polar Cyclohexane 270 - 275320 - 330 (Shoulder)High / LowVibrational Structure Visible. The

transition is distinct as the non-bonding electrons on pyrazine are unperturbed.[2]
Polar Aprotic Acetonitrile (MeCN) 272 - 276~315 (Weak)High / LowDipole Stabilization. Slight red shift of

due to stabilization of the polar excited state.[2]
Polar Aprotic DMSO 275 - 280Masked / 310Very HighCharge Transfer Enhancement. High dielectric constant stabilizes the Intramolecular Charge Transfer (ICT) state.[2] Carboxylic acid may partially ionize.[2]
Polar Protic Methanol (MeOH) 272 - 278< 310 (Blue Shifted)High / BlurredH-Bonding Effect. Solvent H-bonds with pyrazine nitrogens, lowering the energy of the

orbital (ground state stabilization), causing a Blue Shift (Hypsochromic) of the

band.[2]
Polar Protic Water (pH 7) 268 - 274Not ObservedHighIonization. At neutral pH, the -COOH exists as -COO⁻.[2] The carboxylate is an electron donor, altering the conjugation.[2] H-bonding washes out

features.[2]

Note on Steric Hindrance: The ortho-carboxylic acid group introduces steric strain, forcing the phenyl and pyrazine rings to twist out of coplanarity (dihedral angle > 20°).[2] This typically results in a slight Blue Shift (Hypsochromic) and reduction in molar absorptivity (


) compared to the planar, unsubstituted 2-phenylpyrazine.[2]

Mechanism of Action: Electronic Transitions

Understanding why these shifts occur is critical for designing experiments (e.g., choosing the right solvent for quantum yield measurements).[2]

ElectronicTransitions Ground Ground State (S0) (n electrons on N) Excited_Pi Excited State (S2) (π*) Ground->Excited_Pi High Energy Absorption (~275 nm) Excited_N Excited State (S1) (n -> π*) Ground->Excited_N Low Energy Absorption (~320 nm) Solvent_Protic Protic Solvent (MeOH, Water) Solvent_Protic->Ground H-Bonding Stabilizes n-orbitals (Lowers Energy) Solvent_Protic->Excited_N Increases Energy Gap (Blue Shift) Solvent_NonPolar Non-Polar Solvent (Hexane) Solvent_NonPolar->Ground No Interaction

Figure 1: Energy diagram illustrating the origin of solvatochromic shifts.[2] Protic solvents stabilize the non-bonding (n) electrons, increasing the energy required for the


 transition.[2]

Experimental Protocol: Reliable Measurement

To obtain reproducible spectral data for this ligand, strict control of concentration and pH is required due to the acidic proton.[2]

Reagents & Equipment
  • Ligand: >98% purity (2-(Pyrazin-2-yl)phenyl)carboxylic acid.[2]

  • Solvents: Spectroscopic grade (Uvasol® or equivalent).[2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[2]

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow

Protocol Start Start Stock 1. Stock Solution 1 mM in DMSO Start->Stock Dilution 2. Working Solution 10-50 µM in Target Solvent Stock->Dilution Blank 3. Baseline Correction (Pure Solvent) Dilution->Blank Measure 4. Scan (200-500 nm) Blank->Measure Analyze 5. Derivative Analysis (Identify Shoulders) Measure->Analyze

Figure 2: Standardized workflow for UV-Vis characterization.[2][3]

Critical Considerations
  • Solubility: The free acid is sparingly soluble in water and non-polar solvents.[1][2] Always prepare a stock solution in DMSO or DMF first, then dilute into the test solvent (keeping DMSO < 1% v/v).

  • Acid-Base Equilibrium: In alcohols (MeOH/EtOH), the -COOH proton may partially dissociate or esterify over time.[1][2] For precise characterization of the neutral form, add 0.1% Trifluoroacetic acid (TFA).[2] For the anionic form, add 0.1% Triethylamine (TEA).[2]

  • Concentration: Maintain absorbance between 0.2 and 0.8 A.U. to avoid aggregation effects (common with planar aromatic systems).

References

  • Synthesis and MOF Applications

    • Shuai, Y., et al. (2014).[2] "2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid".[2] Acta Crystallographica Section E. Link

  • Pyrazine Photophysics

    • Hiiuk, V. M., et al. (2022).[2][4] "Two-Step Spin Crossover in Hofmann-Type Coordination Polymers [Fe(2-phenylpyrazine)2{M(CN)2}2]". Inorganic Chemistry. Link[2]

  • General Solvatochromism of N-Heterocycles

    • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Standard Reference Text).

  • Spectral Data Verification

    • NIST Chemistry WebBook. "2-Phenylpyridine UV-Vis Spectrum".[2] Link (Isoelectronic analog used for baseline comparison).[2]

Sources

Safety & Regulatory Compliance

Safety

(2-(Pyrazin-2-yl)phenyl)carboxylic Acid: Proper Disposal &amp; Handling Procedures

[1][2] Executive Summary & Immediate Action Do not dispose of (2-(Pyrazin-2-yl)phenyl)carboxylic acid down the drain. This compound, a benzoic acid derivative substituted with a pyrazine ring (PubChem CID: 63968368), pre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

Do not dispose of (2-(Pyrazin-2-yl)phenyl)carboxylic acid down the drain. This compound, a benzoic acid derivative substituted with a pyrazine ring (PubChem CID: 63968368), presents specific aquatic toxicity and acidity hazards.[1] It must be segregated as Non-Halogenated Organic Waste .

  • Primary Hazard: Causes serious eye damage (Category 1) and skin irritation.[2][3]

  • Disposal Stream: Stream C (Organic Solids) or Stream A (Non-Halogenated Organic Solvents).[1]

  • Critical Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or Bleach (Sodium Hypochlorite), as the pyrazine nitrogen can form unstable chloramines.[1]

Chemical Profile & Hazard Logic

To ensure safe handling, we must understand the causality of the hazards based on the molecule's functional groups.[1]

PropertyData / DescriptionOperational Implication
Chemical Name 2-(2-Pyrazinyl)benzoic acidOfficial shipping/labeling name.
CAS Number 1256926-25-2 (verify specific salt form)Use for waste manifesting.[1]
Functional Group 1 Carboxylic Acid (-COOH)Acidity (pKa ~3.5): Corrosive to mucous membranes.[1] Requires acid-resistant containers (HDPE/Glass).
Functional Group 2 Pyrazine Ring (1,4-diazine)Aquatic Toxicity: Nitrogen heterocycles are often persistent in water systems.[1] Strict "No Drain" policy.
Physical State Solid (Crystalline Powder)Dust inhalation risk.[1][3][4][5][6] Use localized exhaust ventilation (LEV).[1]
Mechanistic Hazard Assessment[1]
  • Acidity: The benzoic acid moiety acts as a proton donor.[1] Upon contact with moist tissues (eyes/lungs), it lowers local pH, causing immediate protein denaturation and irritation.[1]

  • Nitrogen Reactivity: The pyrazine nitrogens are weakly basic.[1] If mixed with strong acids, they will protonate, generating heat.[1] If mixed with hypochlorites (bleach), they can form N-chloro species, which are potentially explosive or toxic.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Reagent/Spill Cleanup)

Applicable for: Expired solids, contaminated weighing paper, spill debris.[1]

  • Segregation: Isolate waste in a wide-mouth jar. Do not mix with silica gel waste contaminated with heavy metals.[1]

  • Containerization: Use an amber glass or HDPE (High-Density Polyethylene) jar.

  • Labeling:

    • Constituents: "95% (2-(Pyrazin-2-yl)phenyl)carboxylic acid, 5% Trace Solids."[1]

    • Hazard Checkbox: Irritant, Acidic.[2]

    • Waste Code: Check local regulations (often D002 if pH < 2, or generic organic waste).[1]

Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Applicable for: HPLC effluent, reaction solvents containing the product.[1]

  • Characterization: Determine the solvent system.

    • Scenario 1 (Non-Halogenated): Methanol, Ethanol, DMSO.[1]

    • Scenario 2 (Halogenated): DCM, Chloroform.[1]

  • pH Check: If the solution is highly acidic (pH < 3) due to the compound:

    • Action: Slowly neutralize with saturated Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste drum to prevent drum corrosion or exothermic surges.[1]

  • Transfer: Pour into the appropriate solvent waste carboy (Red can for Halogenated, White/Yellow can for Non-Halogenated).

  • Documentation: Log the estimated mass of the pyrazine derivative on the waste tag.

Disposal Decision Tree (Visualization)

The following diagram outlines the logical flow for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflow cluster_legend Legend Start Waste Generation: (2-(Pyrazin-2-yl)phenyl)carboxylic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Powder/Debris) StateCheck->IsSolid IsLiquid Liquid Waste (Solvent Solution) StateCheck->IsLiquid SolidContainer Containerize: HDPE Wide-Mouth Jar IsSolid->SolidContainer SolidLabel Label: Hazardous Waste (Toxic/Irritant) SolidContainer->SolidLabel StreamC Disposal Stream C: Solid Hazardous Waste SolidLabel->StreamC Neutralize Neutralize pH if < 3 (Use NaHCO3) IsLiquid->Neutralize SolventCheck Check Solvent Type Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens StreamA Disposal Stream A: Halogenated Waste Halo->StreamA StreamB Disposal Stream B: Non-Halogenated Organic NonHalo->StreamB Neutralize->SolventCheck Key1 Decision Point Key2 Critical Action

Figure 1: Decision tree for the segregation and disposal of pyrazinyl-benzoic acid derivatives.

Emergency Response: Spill Contingency

In the event of a benchtop spill, follow this S.W.I.M. protocol:

  • S top the source: Right the tipped container if safe to do so.

  • W arn others: Notify nearby personnel to avoid the area (dust hazard).[1]

  • I solate the area: Mark the zone.

  • M inimize exposure:

    • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

    • Cleanup:

      • Dry Spill: Do not dry sweep (creates dust).[1][7] Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.[1]

      • Wet Spill: Absorb with vermiculite or a universal spill pad.[1]

      • Decontamination: Wipe the surface with a mild detergent followed by water. Do not use bleach (risk of chloramine formation).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63968368, (2-(Pyrazin-2-yl)phenyl)carboxylic acid.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

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